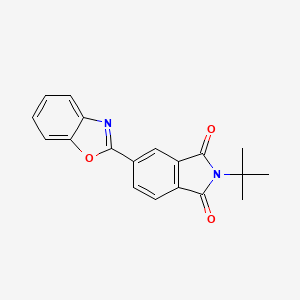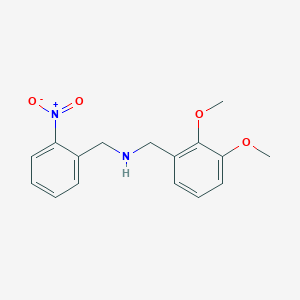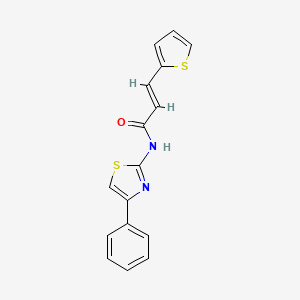
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, also known as CPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPBA is a member of the acrylamide family of compounds, which are known for their ability to modify proteins and other biomolecules.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been used in a variety of scientific research applications, including the modification of proteins and other biomolecules, the study of protein-protein interactions, and the development of new drugs. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is particularly useful in the study of enzymes, as it can irreversibly modify the active site of enzymes, allowing researchers to study their function.
Mecanismo De Acción
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide modifies proteins and other biomolecules by reacting with nucleophilic amino acid residues such as cysteine, lysine, and histidine. The acrylamide group of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide reacts with the thiol group of cysteine residues, forming a covalent bond. This modification can lead to changes in the structure and function of the protein, which can be studied to gain insight into its biological activity.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modification of protein structure, and the induction of apoptosis in cancer cells. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been studied in a variety of cell types and organisms, including bacteria, yeast, and mammalian cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide in lab experiments is its ability to irreversibly modify proteins, allowing researchers to study their function. However, 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can also be toxic to cells at high concentrations, limiting its use in certain experiments. Additionally, the irreversible nature of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide modification can make it difficult to study the effects of reversible modifications such as phosphorylation.
Direcciones Futuras
There are many potential future directions for research on 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide. One area of interest is the development of new drugs that target specific proteins modified by 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide could also be used to study the function of specific enzymes in disease states, such as cancer. Additionally, 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide could be used in the development of new diagnostic tools for detecting protein modifications in disease states.
Métodos De Síntesis
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-chloroaniline, followed by the reaction of the resulting intermediate with acryloyl chloride. The purity of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can be improved using column chromatography or recrystallization.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-4-2-1-3-12(14)5-8-17(20)19-13-6-7-15-16(11-13)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGAQOPMMVZPQJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)


![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)

![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)
![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)